molecular formula C14H17Cl3N4O4S B11950810 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide

2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide

Cat. No.: B11950810
M. Wt: 443.7 g/mol
InChI Key: FPZDJMOTHRIVFY-UHFFFAOYSA-N
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Description

2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide is a complex organic compound with a molecular formula of C14H18Cl3N3O3S. This compound is notable for its unique structure, which includes a trichloromethyl group, a methoxy-nitrophenyl group, and a carbamothioyl linkage. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide typically involves multiple steps:

    Formation of the Trichloromethyl Intermediate: This step involves the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions.

    Introduction of the Methoxy-Nitrophenyl Group: This step involves nitration and methoxylation reactions to introduce the 4-methoxy-2-nitrophenyl group.

    Carbamothioyl Linkage Formation: The final step involves the formation of the carbamothioyl linkage through a reaction with thiourea derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: Amino derivatives are common products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trichloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)propanamide
  • 2-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)propanamide

Uniqueness

The presence of both the methoxy and nitro groups in 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide makes it unique compared to its analogs. This dual functionality can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17Cl3N4O4S

Molecular Weight

443.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]propanamide

InChI

InChI=1S/C14H17Cl3N4O4S/c1-7(2)11(22)19-12(14(15,16)17)20-13(26)18-9-5-4-8(25-3)6-10(9)21(23)24/h4-7,12H,1-3H3,(H,19,22)(H2,18,20,26)

InChI Key

FPZDJMOTHRIVFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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